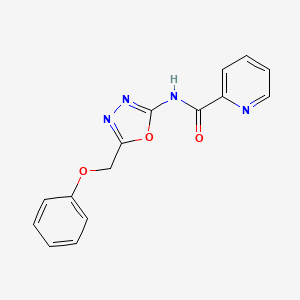

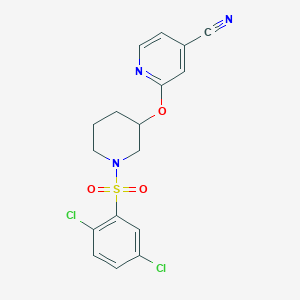

![molecular formula C18H16FN3O3S B2699074 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide CAS No. 895806-20-9](/img/structure/B2699074.png)

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

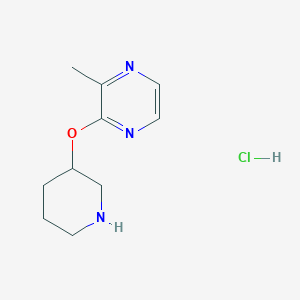

“N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide” is a chemical compound . It is related to a series of compounds that have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

While specific synthesis details for “N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide” were not found, related compounds have been synthesized and evaluated for their anti-tubercular activity . These compounds were designed as novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Applications De Recherche Scientifique

Cyclooxygenase Inhibition for Pain Management N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamides have been investigated for their ability to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process, without significantly affecting cyclooxygenase-1 (COX-1). This selective inhibition suggests potential for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and acute pain, exemplified by the compound JTE-522, which demonstrated potent, selective COX-2 inhibition and is in phase II clinical trials (Hashimoto et al., 2002).

Antitumor and Anticancer Potential Compounds structurally related to N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide have shown considerable antitumor activity. Notably, novel sulfonamide-Schiff's bases and their derivatives have demonstrated cytotoxic effects against breast and cervix carcinoma cell lines, highlighting their potential as anticancer agents. Molecular docking studies suggest these compounds may act as protein tyrosine kinase (PTK) inhibitors, indicating a broad spectrum of therapeutic applications in oncology (Kamel et al., 2010).

Neuropharmacological Applications Research into N-phenylbenzenesulfonamide derivatives has expanded into neuropharmacology, focusing on selective serotonin receptor antagonism. Studies have identified compounds such as SB-357134, which exhibits high selectivity for the 5-HT6 receptor, potentially improving cognitive functions and offering therapeutic options for neuropsychiatric disorders (Stean et al., 2002).

Chemical Synthesis and Medicinal Chemistry Innovations The versatility of N-phenylbenzenesulfonamide derivatives in chemical synthesis and medicinal chemistry is noteworthy. Copper-catalyzed intermolecular aminoazidation of alkenes using N-fluorobenzenesulfonimide as a radical precursor is an example of their utility in generating valuable amine derivatives (Zhang & Studer, 2014). Furthermore, the development of sterically demanding fluorinating reagents like N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide highlights the role of these compounds in facilitating enantioselective fluorination, crucial for synthesizing biologically active molecules (Yasui et al., 2011).

Propriétés

IUPAC Name |

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3S/c1-2-25-18-11-10-17(20-21-18)13-4-3-5-15(12-13)22-26(23,24)16-8-6-14(19)7-9-16/h3-12,22H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBPJFXWHXZHSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

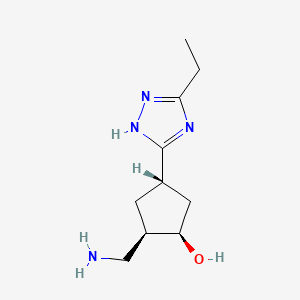

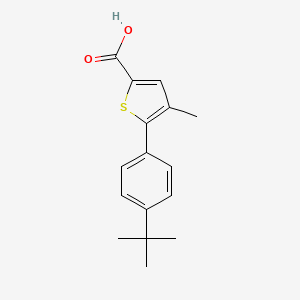

![(Z)-1-methyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2699000.png)

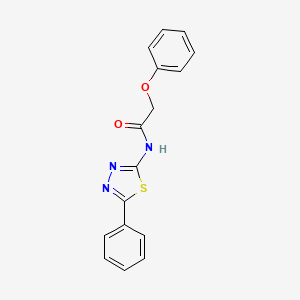

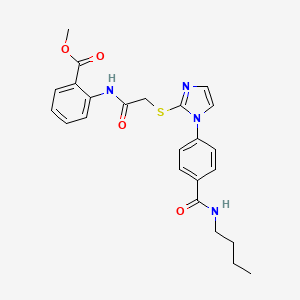

![N-(5-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2699001.png)

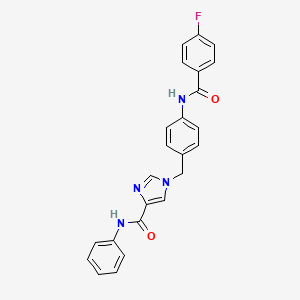

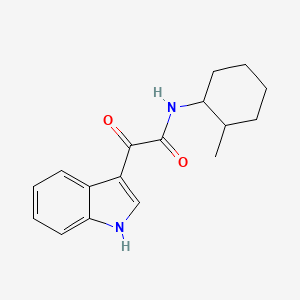

![1-(4-fluorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2699006.png)

![9-(3-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2699007.png)

![2-[4-(Octyloxy)phenyl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2699012.png)